2alpha-Methyldihydrotestosterone, also known as drostanolone, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It was first synthesized in the late 1950s and has been used in various medical contexts, particularly in hormone therapy for breast cancer in postmenopausal women. Its chemical structure includes a methyl group at the C2α position of the dihydrotestosterone molecule, which alters its biological activity and pharmacological profile.
Drostanolone is synthesized from dihydrotestosterone through various chemical modifications. The compound is not naturally occurring and is produced through synthetic organic chemistry methods.
2alpha-Methyldihydrotestosterone belongs to the class of organic compounds known as androgens and derivatives, specifically categorized as anabolic-androgenic steroids. It is classified under the steroid category due to its structural characteristics and biological effects on androgen receptors.
The synthesis of 2alpha-Methyldihydrotestosterone can be accomplished through several methods, including:
The synthesis generally involves multiple steps, including protection-deprotection strategies to prevent unwanted reactions at other functional groups within the steroid structure. The final product is purified using techniques such as column chromatography.
The molecular formula for 2alpha-Methyldihydrotestosterone is , with a molar mass of approximately 304.47 g/mol. Its structure features:
2alpha-Methyldihydrotestosterone participates in various chemical reactions typical of steroids, including:
The reactions are often facilitated by catalysts (e.g., palladium on carbon) or specific reagents that promote selective transformations while minimizing side products.
The mechanism of action for 2alpha-Methyldihydrotestosterone primarily involves its interaction with androgen receptors in target tissues:
Relevant data indicates that drostanolone exhibits low hepatotoxicity compared to other anabolic steroids due to its non-17α-alkylated structure .
The synthetic anabolic-androgenic steroid (AAS) 2α-methyldihydrotestosterone (2α-MeDHT), systematically named as 17β-hydroxy-2α-methyl-5α-androstan-3-one and known pharmacologically as drostanolone or dromostanolone, was first synthesized in the late 1950s through strategic steroidal backbone modifications. The foundational synthetic route, patented by Ringold et al. in 1959 (US2908693A), involved a multi-step sequence starting from dihydrotestosterone (DHT, stanolone) [1] [2]:
Table 1: Key Reactions in Early Drostanolone Synthesis
Step | Reaction Conditions | Catalyst/Solvent | Product | Yield |
---|---|---|---|---|
Formylation | Methyl formate, 0-5°C, 16h | NaOCH₃, Methanol/Benzene | 2-Hydroxymethylene-DHT (2) | ~75% |
Hydrogenation | H₂ (50 psi), 25°C, 4h | Pd/C or PtO₂, AcOH/Ethyl acetate | 2β-Methyl-DHT (3a) | 85-90% |
Epimerization | Reflux, 1h | KOH, Ethanol | 2α-Methyl-DHT (4) | >95% |
This route established drostanolone as a C2-alkylated DHT analog, structurally characterized by the 2α-methyl group imposing A-ring steric hindrance and the 5α-reduced, non-aromatizable androstane core [2] [7].
The synthesis of drostanolone exemplified a broader mid-20th century effort to dissociate anabolic from androgenic effects via targeted structural edits to testosterone and DHT. Key strategies included:
Table 2: Impact of Structural Modifications on Steroid Pharmacology
Modification | Example Compound | Metabolic Stability | Anabolic:Androgenic Ratio | Key Trade-offs |
---|---|---|---|---|
2α-Methyl | Drostanolone | ↑↑↑ (Resists 3α-HSD) | 1:3 – 1:4 | Reduced androgenic potency |
17α-Methyl | Methyltestosterone | ↑↑ (Oral activity) | ~1:1 | Hepatotoxicity risk |
1-Dehydrogenation | Metandienone | ↑ | 1:1 – 1:8 | Estrogenic side effects |
19-Nor | Nandrolone | ↑↑ | 1:3 – 1:16 | Progestagenic activity |
Drostanolone emerged as a DHT-derived selective anabolic agent, where the 2α-methyl group conferred resistance to deactivation while minimizing estrogenic/progestagenic off-target effects typical of 19-nor or 17α-alkylated steroids [3] [7] [10].
Drostanolone and its C2-modified analogs critically informed modern AR agonist design by elucidating structure-activity relationships (SAR) governing receptor affinity, selectivity, and transcriptional efficacy:
Table 3: Structural Analogs of 2α-MeDHT and Their Contributions to AR Agonist Design
Compound | Structural Feature | AR Binding Affinity (% DHT) | Key Contribution |
---|---|---|---|
Dihydrotestosterone | 5α-reduced, 3-keto | 100% | Native high-affinity ligand reference |
2α-MeDHT | 2α-methyl | 60-75% | Demonstrated metabolic stability via A-ring hindrance |
2β-MeDHT | 2β-methyl | <20% | Validated axial methyl as detrimental to binding |
Mestanolone | 17α-methyl-DHT | 55% | Highlighted 17α-alkylation drawbacks |
Ostarine (SARM) | Tetrahydroquinoline core | 28% | Confirmed Leu-873/Met-895 as key selectivity site |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8